molecular formula C5H10FNO B12078920 3-Fluoro-2,2-dimethylpropanamide

3-Fluoro-2,2-dimethylpropanamide

Cat. No.: B12078920
M. Wt: 119.14 g/mol
InChI Key: MAEGWJOXNJCHLG-UHFFFAOYSA-N
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Description

3-Fluoro-2,2-dimethylpropanamide is a fluorinated amide compound with the molecular formula C5H10FNO and a molecular weight of 119.14 g/mol. It is a useful research chemical and has applications in various fields of scientific research.

Preparation Methods

The synthesis of 3-Fluoro-2,2-dimethylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-2,2-dimethylpropanoic acid with ammonia or an amine under appropriate conditions to form the amide bond . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

3-Fluoro-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Fluoro-2,2-dimethylpropanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated amides on biological systems.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can undergo intracellular metabolism via the fatty acid oxidation pathway, leading to the formation of active metabolites . These metabolites can interact with various cellular components, influencing biological processes and pathways.

Comparison with Similar Compounds

3-Fluoro-2,2-dimethylpropanamide can be compared with other similar compounds, such as:

    3-Fluoro-2,2-dimethylpropionic acid: This compound is structurally similar and can be used as a precursor in the synthesis of this compound.

    2,2-Dimethylpropanamide: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

    3-Fluoro-2-methylpropanamide: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEGWJOXNJCHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CF)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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